molecular formula C18H17BrN2O B4636184 2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4636184
M. Wt: 357.2 g/mol
InChI Key: HNNPIQPIZAWZAM-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic benzamide derivative characterized by a 5-methylindole moiety linked via an ethylamine group to a 2-bromobenzamide scaffold. The bromine substituent at the ortho position of the benzamide ring enhances steric and electronic effects, which may influence binding affinity to biological targets. Indole derivatives are well-documented for their roles in medicinal chemistry, with structural analogs showing activity against parasitic infections (e.g., Plasmodium falciparum) and other therapeutic applications .

Properties

IUPAC Name

2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O/c1-12-6-7-17-15(10-12)13(11-21-17)8-9-20-18(22)14-4-2-3-5-16(14)19/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNPIQPIZAWZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects
Compound Name Substituents (Benzamide/Indole) Molecular Weight Key Properties/Activities References
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 2-Cl, 5-OCH₃ (indole) 328.8 Higher lipophilicity (XLogP3: 3.9); antiplasmodial activity hypothesized
4-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 4-Cl, 5-CH₃ (indole) 313.8 Altered steric interactions due to para-Cl; uncharacterized bioactivity
N-[2-(1H-Indol-3-yl)ethyl]benzamide No substituents 265.3 Baseline compound; inhibits P. falciparum synchronization in vitro
2-Bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 2-Br, 5-CH₃ (indole) 357.2 Enhanced halogen bonding potential; hypothesized antiplasmodial activity

Key Observations :

  • Halogen Substitution : The 2-bromo substituent in the target compound may improve target binding via halogen-bonding interactions compared to chloro analogs .
  • Indole Modifications: The 5-methyl group on the indole ring (vs.
  • Positional Effects : Para-substituted chloro derivatives (e.g., 4-chloro in ) exhibit distinct steric profiles compared to ortho-substituted bromo analogs, which could influence receptor interactions.
Physicochemical Properties
  • Thermal Stability : Melting points of related benzamides range from 90–96°C (), suggesting moderate thermal stability for the target compound.

Biological Activity

2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of the compound's significance in pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C15H16BrN2OC_{15}H_{16}BrN_{2}O, with a molecular weight of 320.21 g/mol. The compound features an indole moiety linked to a benzamide group through an ethyl chain, with a bromine atom at the second position of the nitrogen-substituted benzamide.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. The mechanisms include:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, inhibiting their proliferation.
  • Apoptosis Induction : It promotes apoptosis through modulation of apoptotic pathways, which is crucial for eliminating malignant cells.
  • Target Interaction : Studies suggest that it interacts with specific kinases and receptors involved in tumor growth and metastasis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. For example, related compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further development as anticancer agents .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamideIndole moiety with nitro substitutionsAnticancer activity
N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamideBromine substitution on indolePotent anticancer effects
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamideMethoxy substitution on naphthaleneAnti-inflammatory properties

The specific mechanisms of action may involve inhibition of key signaling pathways associated with cancer cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • In Vitro Studies : In laboratory settings, this compound has shown efficacy against various cancer cell lines. For instance, it was tested against non-small cell lung cancer (NSCLC) cells, demonstrating enhanced cell growth inhibition and apoptosis induction compared to single-targeting agents .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications on the indole and benzamide moieties can significantly impact biological activity. For example, substituents at specific positions on the indole ring have been associated with increased potency against cancer targets .
  • Synergistic Effects : Some studies have examined the synergistic effects of this compound when combined with other chemotherapeutics. Results indicated that certain combinations led to enhanced antiproliferative effects in resistant cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

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